6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

Catalog No.
S12380936
CAS No.
2177264-08-1
M.F
C8H4BrFN2O2
M. Wt
259.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxyl...

CAS Number

2177264-08-1

Product Name

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

IUPAC Name

6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14)

InChI Key

BUTYZIYTRBVXJU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=CN2N=C1C(=O)O)Br)F

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrFN2O2C_8H_4BrFN_2O_2 and a molecular weight of 259.03 g/mol. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is recognized for its diverse applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties and reactivity, making it a valuable compound in various scientific fields .

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds .

Common Reagents and Conditions

Reagents commonly used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and sodium borohydride for reduction. These reactions are typically conducted in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .

The biological activity of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is significant due to its ability to interact with specific molecular targets such as enzymes and receptors. Its mechanism of action involves modulating various biochemical pathways, which can lead to therapeutic effects. The presence of bromine and fluorine enhances its binding affinity and selectivity towards these targets .

  • Formation of the Pyrazolo[1,5-a]pyridine Core: This is achieved through a condensation reaction between suitable pyrazole and pyridine derivatives under acidic or basic conditions.
  • Fluorination: The introduction of the fluorine atom at the 4th position can be accomplished using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Carboxylation: The carboxylic acid group at the 2nd position is introduced through carboxylation reactions using carbon dioxide or carboxylating reagents .

In an industrial context, automated systems may be used to control reaction parameters precisely, enhancing efficiency and yield. Purification methods such as recrystallization and chromatography are employed to achieve high-purity products .

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
  • Biological Research: The compound acts as a probe in biochemical studies to investigate enzyme interactions and cellular processes .

Studies on 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid have shown that it interacts with various molecular targets, influencing multiple biochemical pathways. This interaction is critical in understanding its potential therapeutic applications, particularly in drug development where specificity and efficacy are paramount .

Several compounds share structural similarities with 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acidC8H4BrFN2O2C_8H_4BrFN_2O_2Similar structure but different halogen positioning
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acidC8H4BrFN2O2C_8H_4BrFN_2O_2Different carboxylic acid positioning affecting reactivity
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acidC8H5FN2O2C_8H_5FN_2O_2Lacks bromine; differing electronic properties

These compounds exhibit variations in their reactivity and biological activity due to differences in substituent positions and types, highlighting the uniqueness of 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid within this family .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.94402 g/mol

Monoisotopic Mass

257.94402 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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